3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including a chlorobenzenesulfonyl group, a fluorine atom, a methyl group, and a piperidinyl group. These substitutions confer unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonylation: The chlorobenzenesulfonyl group can be introduced through sulfonylation reactions using chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Piperidinyl Substitution: The piperidinyl group can be introduced via nucleophilic substitution reactions using piperidine and appropriate leaving groups.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinoline core, converting the 1,4-dihydroquinoline to a fully reduced quinoline.
Substitution: The compound can undergo various substitution reactions, particularly at the chlorobenzenesulfonyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Fully reduced quinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methylquinolin-4-one: Lacks the piperidinyl group.
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one: Contains a morpholinyl group instead of a piperidinyl group.
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one: Contains a pyrrolidinyl group instead of a piperidinyl group.
Uniqueness
The presence of the piperidinyl group in 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one confers unique steric and electronic properties, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different applications and effects.
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3S/c1-24-13-20(29(27,28)15-7-5-6-14(22)10-15)21(26)16-11-17(23)19(12-18(16)24)25-8-3-2-4-9-25/h5-7,10-13H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRICRPPLVHNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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